molecular formula C19H24N2 B3835391 1-(4-ethylbenzyl)-4-phenylpiperazine

1-(4-ethylbenzyl)-4-phenylpiperazine

Cat. No.: B3835391
M. Wt: 280.4 g/mol
InChI Key: UMGKQDZRXXKKSE-UHFFFAOYSA-N
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Description

1-(4-ethylbenzyl)-4-phenylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 4-ethylbenzyl group attached to the piperazine ring, making it a derivative of both benzyl and phenyl piperazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-phenylpiperazine typically involves the reaction of 4-ethylbenzyl chloride with 1-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-(4-ethylbenzyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-phenylpiperazine: Lacks the ethyl group on the benzyl ring.

    1-(4-methylbenzyl)-4-phenylpiperazine: Contains a methyl group instead of an ethyl group on the benzyl ring.

    1-(4-chlorobenzyl)-4-phenylpiperazine: Contains a chlorine atom on the benzyl ring.

Uniqueness

1-(4-ethylbenzyl)-4-phenylpiperazine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGKQDZRXXKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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